N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Description
N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C26H24N2O3S2 and its molecular weight is 476.61. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that benzothiazole derivatives have shown potent activity againstM. tuberculosis . Therefore, it can be inferred that this compound may also target similar biological entities.
Mode of Action
tuberculosis . The compound’s interaction with its targets likely results in the inhibition of essential biological processes, leading to the death of the pathogen.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and proliferation of M. tuberculosis.
Result of Action
Based on the known effects of benzothiazole derivatives, it can be inferred that the compound may induce cellular apoptosis and inhibit the growth of M. tuberculosis .
Properties
IUPAC Name |
N-benzyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S2/c1-33(30,31)22-13-14-23-24(16-22)32-26(27-23)28(17-18-7-3-2-4-8-18)25(29)21-12-11-19-9-5-6-10-20(19)15-21/h2-4,7-8,11-16H,5-6,9-10,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMENTFWRRBNMHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC5=C(CCCC5)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.